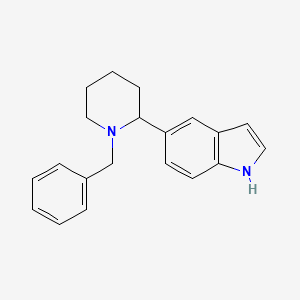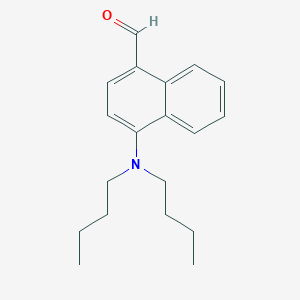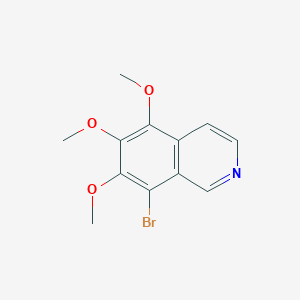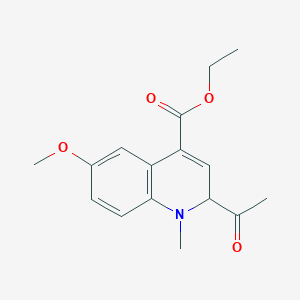![molecular formula C13H17BrO2 B11838282 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol is an organic compound characterized by a cyclobutanol core substituted with a 4-bromo-3,5-dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol typically involves multi-step organic reactions. One common route starts with the bromination of 3,5-dimethylphenol to obtain 4-bromo-3,5-dimethylphenol. This intermediate is then reacted with cyclobutanone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutanone.
Reduction: Formation of 3-[(3,5-Dimethylphenoxy)methyl]cyclobutan-1-ol.
Substitution: Formation of 3-[(4-Azido-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol or 3-[(4-Cyano-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol.
Aplicaciones Científicas De Investigación
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol: Similar structure but with a different core.
4-Bromo-3,5-dimethylanisole: Lacks the cyclobutanol core.
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a cyclobutanol core .
Uniqueness
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H17BrO2/c1-8-3-12(4-9(2)13(8)14)16-7-10-5-11(15)6-10/h3-4,10-11,15H,5-7H2,1-2H3 |
Clave InChI |
UZZMHGLLWAAIQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)





![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)



![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)


